molecular formula C10H11N4NaO7P B1146833 Inosine-3',5'-cyclic monophosphate sodium salt CAS No. 41092-64-2

Inosine-3',5'-cyclic monophosphate sodium salt

Cat. No.: B1146833
CAS No.: 41092-64-2
M. Wt: 353.18 g/mol
InChI Key: RNHIWGFBHBSWFZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Inosine-3’,5’-cyclic monophosphate sodium salt, also known as cIMP, is a cyclic purine nucleotide . It is used in studies that compare the substrate specificity and activity of cyclic purines, including the 3’,5’-cyclic monophosphates cAMP and cGMP .

Mode of Action

It is known to be involved in the regulation of various cellular processes, similar to other cyclic nucleotides .

Biochemical Pathways

cIMP is part of the cyclic nucleotide family, which includes cAMP and cGMP. These molecules are key secondary messengers in many biological processes . For instance, when soluble guanylyl cyclase (sGC) is stimulated by nitric oxide (NO), inosine triphosphate (ITP) is converted to cIMP . This process may activate Rho kinase (ROCK), resulting in reduced activity of myosin light chain phosphatase (MLCP), thus increasing myosin light chain phosphorylation (MLC-p) and contraction of vascular smooth muscle (VSM) .

Pharmacokinetics

Its metabolism and excretion would be expected to occur primarily via the kidneys .

Result of Action

The molecular and cellular effects of cIMP’s action are likely to be diverse, given its role as a secondary messenger. It may influence a variety of cellular processes, including cell proliferation, differentiation, and apoptosis .

Action Environment

The action, efficacy, and stability of cIMP can be influenced by various environmental factors. For instance, the presence of specific enzymes, such as phosphodiesterases, can affect the levels of cIMP in the cell . Additionally, factors such as pH, temperature, and the presence of other molecules can also impact the stability and activity of cIMP .

Biochemical Analysis

Biochemical Properties

Inosine-3’,5’-cyclic monophosphate sodium salt is involved in several biochemical reactions. It interacts with enzymes such as soluble guanylyl cyclase, which synthesizes it in response to hypoxia in porcine coronary arteries . This interaction is crucial for the augmentation of vascular contraction mediated by the stimulation of Rho kinase . Additionally, inosine-3’,5’-cyclic monophosphate sodium salt is used in studies comparing the substrate specificity and activity of cyclic purines, including the 3’,5’-cyclic monophosphates of adenosine and guanosine .

Cellular Effects

Inosine-3’,5’-cyclic monophosphate sodium salt influences various cellular processes. It has been shown to stimulate steroidogenesis by adrenocortical cells in rats and insulin secretion in hamster pancreas cells. Furthermore, it affects cell signaling pathways, gene expression, and cellular metabolism by acting as a second messenger in signal transduction mechanisms .

Molecular Mechanism

The molecular mechanism of inosine-3’,5’-cyclic monophosphate sodium salt involves its synthesis by soluble guanylyl cyclase in response to hypoxia, which is activated by endothelium-derived nitric oxide . This compound binds to specific biomolecules, leading to the activation of Rho kinase and subsequent vascular contraction . Additionally, it acts as a second messenger in various signal transduction pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of inosine-3’,5’-cyclic monophosphate sodium salt can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as at -20°C

Dosage Effects in Animal Models

The effects of inosine-3’,5’-cyclic monophosphate sodium salt vary with different dosages in animal models. At lower doses, it stimulates steroidogenesis and insulin secretion At higher doses, it may exhibit toxic or adverse effects, although specific studies detailing these effects are limited

Metabolic Pathways

Inosine-3’,5’-cyclic monophosphate sodium salt is involved in metabolic pathways that include its synthesis by soluble guanylyl cyclase and its role as a second messenger in signal transduction mechanisms . It interacts with enzymes and cofactors that regulate its production and degradation, influencing metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of inosine-3’,5’-cyclic monophosphate sodium salt within cells and tissues involve specific transporters and binding proteins. These interactions affect its localization and accumulation, which are crucial for its function as a second messenger in signal transduction pathways .

Subcellular Localization

Inosine-3’,5’-cyclic monophosphate sodium salt is localized within specific subcellular compartments, where it exerts its activity. Targeting signals and post-translational modifications direct it to specific organelles, influencing its function and activity within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of inosine-3’,5’-cyclic monophosphate sodium salt typically involves the cyclization of inosine monophosphate. This process can be achieved through chemical or enzymatic methods. Chemical synthesis often involves the use of phosphorylating agents under controlled conditions to ensure the formation of the cyclic structure .

Industrial Production Methods

Industrial production of inosine-3’,5’-cyclic monophosphate sodium salt may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its sodium salt form .

Chemical Reactions Analysis

Types of Reactions

Inosine-3’,5’-cyclic monophosphate sodium salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield inosine-3’,5’-cyclic monophosphate derivatives with additional oxygen functionalities, while substitution reactions can introduce new functional groups to the inosine or phosphate moieties .

Scientific Research Applications

Inosine-3’,5’-cyclic monophosphate sodium salt is widely used in scientific research due to its role as a cyclic nucleotide. Some of its applications include:

Comparison with Similar Compounds

Inosine-3’,5’-cyclic monophosphate sodium salt is similar to other cyclic nucleotides, such as:

The uniqueness of inosine-3’,5’-cyclic monophosphate sodium salt lies in its specific interactions and effects on cellular processes, which can differ from those of other cyclic nucleotides due to its distinct molecular structure .

Properties

CAS No.

41092-64-2

Molecular Formula

C10H11N4NaO7P

Molecular Weight

353.18 g/mol

IUPAC Name

sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-1H-purin-6-one

InChI

InChI=1S/C10H11N4O7P.Na/c15-6-7-4(1-19-22(17,18)21-7)20-10(6)14-3-13-5-8(14)11-2-12-9(5)16;/h2-4,6-7,10,15H,1H2,(H,17,18)(H,11,12,16);

InChI Key

RNHIWGFBHBSWFZ-UHFFFAOYSA-N

SMILES

C1C2C(C(C(O2)N3C=NC4=C3N=CNC4=O)O)OP(=O)(O1)[O-].[Na+]

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C3N=CNC4=O)O)OP(=O)(O1)O.[Na]

Synonyms

Inosine Cyclic 3’,5’-(Hydrogen Phosphate) Sodium Salt;  _x000B_Inosine 3’,5’-Phosphate (Cyclic) Sodium Salt;  Inosine Cyclic 3’,5’-(Hydrogen Phosphate) Monosodium Salt;  4H-Furo[3,2-d]-1,3,2-dioxaphosphorin Inosine Deriv.;  3’,5’-cIMP Sodium Salt

Origin of Product

United States

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